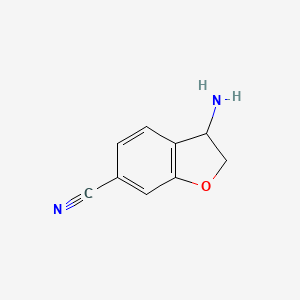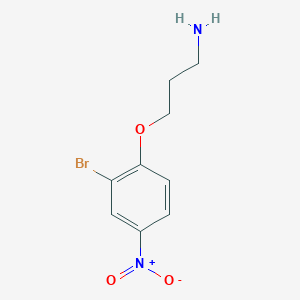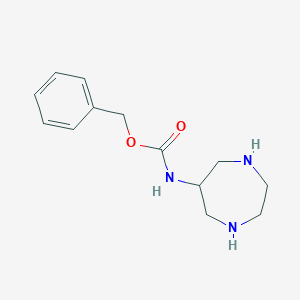
benzylN-(1,4-diazepan-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1,4-diazepan-6-yl)carbamate is a chemical compound with the molecular formula C16H20N4O2. It belongs to the carbamate family and is characterized by the presence of a benzyl group attached to a diazepane ring through a carbamate linkage. This compound has various applications in different fields, including pharmaceuticals, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1,4-diazepan-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1,4-diazepan-6-yl)carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
Benzyl N-(1,4-diazepan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl N-(1,4-diazepan-6-yl)carbamate oxides, while reduction can produce benzyl N-(1,4-diazepan-6-yl)amine .
科学的研究の応用
Benzyl N-(1,4-diazepan-6-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of benzyl N-(1,4-diazepan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the diazepane ring, making it less versatile in certain applications.
N-(1,4-diazepan-6-yl)carbamate: Does not have the benzyl group, which can affect its reactivity and binding properties.
Uniqueness
Benzyl N-(1,4-diazepan-6-yl)carbamate is unique due to the presence of both the benzyl group and the diazepane ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
benzyl N-(1,4-diazepan-6-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2/c17-13(16-12-8-14-6-7-15-9-12)18-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2,(H,16,17) |
InChIキー |
XKPIOPRPOWJPQN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(CN1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


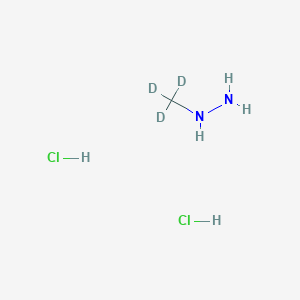
![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
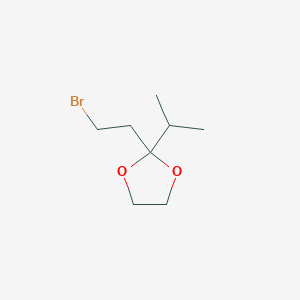
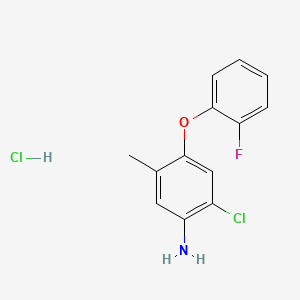
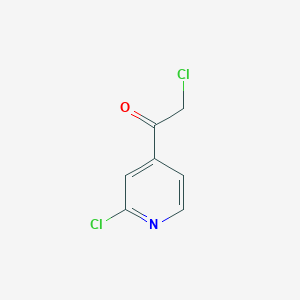
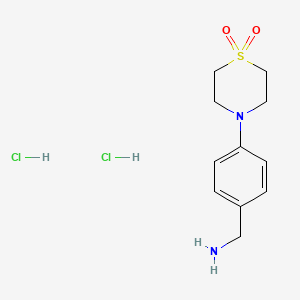
![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)
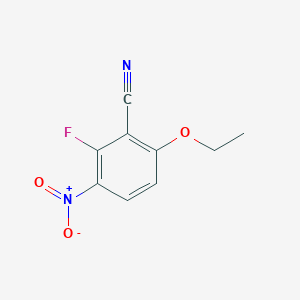
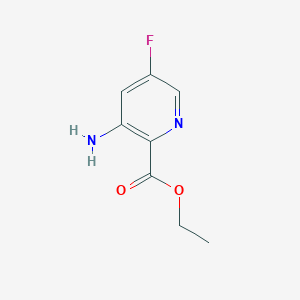
![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
